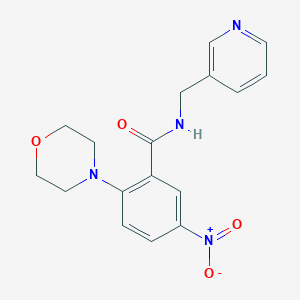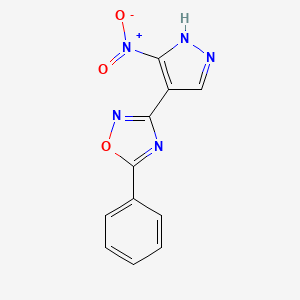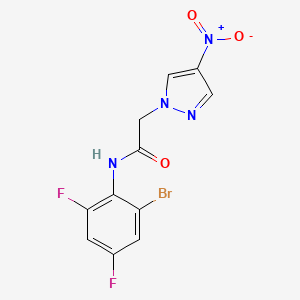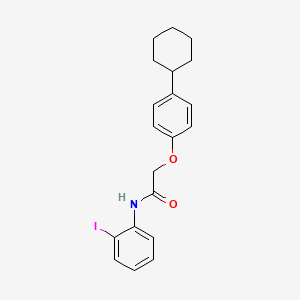
2-(4-morpholinyl)-5-nitro-N-(3-pyridinylmethyl)benzamide
Descripción general
Descripción
2-(4-morpholinyl)-5-nitro-N-(3-pyridinylmethyl)benzamide, also known as MNPA, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of benzamide derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
2-(4-morpholinyl)-5-nitro-N-(3-pyridinylmethyl)benzamide acts by inhibiting the activity of PARP, which is involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which enhances the cytotoxicity of DNA-damaging agents such as ionizing radiation and chemotherapy drugs.
Biochemical and Physiological Effects:
In addition to its role in inhibiting PARP, 2-(4-morpholinyl)-5-nitro-N-(3-pyridinylmethyl)benzamide has been found to exhibit a range of other biochemical and physiological effects. It has been found to inhibit the activity of the enzyme tyrosine kinase, which is involved in cell signaling. 2-(4-morpholinyl)-5-nitro-N-(3-pyridinylmethyl)benzamide has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-morpholinyl)-5-nitro-N-(3-pyridinylmethyl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential use in scientific research. However, there are also some limitations to its use. 2-(4-morpholinyl)-5-nitro-N-(3-pyridinylmethyl)benzamide has been found to exhibit some toxicity in vitro and in vivo, and its effects may be dependent on the cell type and experimental conditions used.
Direcciones Futuras
There are several future directions for research on 2-(4-morpholinyl)-5-nitro-N-(3-pyridinylmethyl)benzamide. One area of interest is the development of 2-(4-morpholinyl)-5-nitro-N-(3-pyridinylmethyl)benzamide analogs that exhibit enhanced potency and selectivity for PARP inhibition. Another area of interest is the investigation of the effects of 2-(4-morpholinyl)-5-nitro-N-(3-pyridinylmethyl)benzamide on other cellular processes, such as cell signaling and apoptosis. Finally, there is also interest in the potential use of 2-(4-morpholinyl)-5-nitro-N-(3-pyridinylmethyl)benzamide in combination with other DNA-damaging agents for the treatment of cancer.
Aplicaciones Científicas De Investigación
2-(4-morpholinyl)-5-nitro-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential use in scientific research. It has been found to exhibit a range of biochemical and physiological effects, including inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and inhibition of this enzyme has been found to enhance the cytotoxicity of DNA-damaging agents such as ionizing radiation and chemotherapy drugs.
Propiedades
IUPAC Name |
2-morpholin-4-yl-5-nitro-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c22-17(19-12-13-2-1-5-18-11-13)15-10-14(21(23)24)3-4-16(15)20-6-8-25-9-7-20/h1-5,10-11H,6-9,12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZGQKMHHJNXOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenoxy]acetic acid](/img/structure/B4228013.png)


![N-[2-(4-bromophenyl)-2-oxoethyl]-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-nitrobenzamide](/img/structure/B4228040.png)
![ethyl 4-(4-chlorophenyl)-6-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4228045.png)
![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]-3-nitrobenzamide](/img/structure/B4228049.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4228052.png)
![2-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4228056.png)
![2-[(5-nitro-2-pyridinyl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4228062.png)
amine hydrochloride](/img/structure/B4228070.png)
![N-{1-[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-3,4-dichlorobenzamide](/img/structure/B4228078.png)
![2,4-diacetyl-5-hydroxy-5-methyl-3-[4-(methylthio)phenyl]cyclohexanone](/img/structure/B4228081.png)
![methyl [1-({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbonothioyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4228087.png)